

# Application Notes and Protocols for the Spectroscopic Characterization of 4-Nitrochalcone

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Compound of Interest		
Compound Name:	4-Nitrochalcone	
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### **Abstract**

This document provides detailed application notes and experimental protocols for the characterization of **4-Nitrochalcone** using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are fundamental in confirming the chemical structure and purity of synthesized chalcone derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This guide offers step-by-step procedures, data interpretation, and visual aids to facilitate accurate and efficient analysis.

## **Introduction to 4-Nitrochalcone**

**4-Nitrochalcone**, with the systematic name (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a synthetic derivative of chalcone.[2] Chalcones are characterized by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system that connects two aromatic rings.[1] They serve as important intermediates in the synthesis of various heterocyclic compounds and are investigated for a multitude of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The accurate characterization of these molecules is a critical step in their development as potential therapeutic agents.



## **Spectroscopic Characterization Techniques**

FTIR and NMR spectroscopy are powerful analytical techniques for the structural elucidation of organic compounds.

- FTIR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
- NMR Spectroscopy offers detailed insights into the molecular structure by observing the magnetic properties of atomic nuclei, primarily <sup>1</sup>H and <sup>13</sup>C.

# **Quantitative Spectroscopic Data**

The following tables summarize the key quantitative data obtained from FTIR and NMR analysis of **4-Nitrochalcone**.

Table 1: FTIR Spectral Data for 4-Nitrochalcone

Wavenumber (cm <sup>−1</sup> )	Functional Group Assignment	Reference
1650 - 1670	C=O ( $\alpha$ , $\beta$ -unsaturated ketone) stretching	[3][4][5]
1590 - 1611	C=C (alkene) stretching	[4][6]
1511 - 1523	Asymmetric NO <sub>2</sub> stretching	[5]
1334 - 1345	Symmetric NO <sub>2</sub> stretching	[5]
3042 - 3098	Aromatic C-H stretching	[4]
977 - 983	C=C trans-alkene C-H out-of- plane bending	[5]

Table 2: <sup>1</sup>H NMR Spectral Data for **4-Nitrochalcone** 



Chemical Shift (δ, ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)	Reference
7.44 - 7.80	Doublet	H-α (vinylic proton)	15.6 - 16.3	[5][6]
7.53 - 8.07	Doublet	H-β (vinylic proton)	15.6 - 16.3	[5][6]
6.8 - 8.2	Multiplet	Aromatic protons	-	[7]

## Table 3: 13C NMR Spectral Data for 4-Nitrochalcone

Chemical Shift (δ, ppm)	Assignment	Reference
186.6 - 196.8	C=O (carbonyl carbon)	[8]
116.1 - 128.1	C-α (vinylic carbon)	[8]
136.9 - 145.4	C-β (vinylic carbon)	[8]
124.3 - 148.7	Aromatic carbons	[5]

# Experimental Protocols FTIR Spectroscopy Protocol

Objective: To identify the characteristic functional groups of **4-Nitrochalcone**.

#### Materials:

- 4-Nitrochalcone sample
- · Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Hydraulic press for KBr pellet preparation



FTIR spectrometer

#### Procedure:

- Sample Preparation (KBr Pellet Method):
  - Take approximately 1-2 mg of the synthesized 4-Nitrochalcone and 100-200 mg of dry KBr powder.
  - Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.
  - Transfer the powder to a pellet-forming die.
  - Press the powder under a hydraulic press at 8-10 tons for a few minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record the spectrum in the range of 4000-400 cm<sup>-1</sup>.
  - Acquire a background spectrum of the empty sample holder or a pure KBr pellet.
  - The instrument software will automatically subtract the background from the sample spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm<sup>-1</sup>.[6]

## **NMR Spectroscopy Protocol**

Objective: To elucidate the detailed molecular structure of **4-Nitrochalcone**.

#### Materials:

- 4-Nitrochalcone sample
- Deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>))



- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., 300 MHz or higher)

#### Procedure:

- Sample Preparation:
  - Dissolve 5-10 mg of the **4-Nitrochalcone** sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
  - Transfer the solution to an NMR tube.
- Data Acquisition (¹H NMR):
  - Insert the NMR tube into the spectrometer.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the ¹H NMR spectrum. Typical parameters include:
    - Pulse angle: 30-45 degrees
    - Acquisition time: 2-4 seconds
    - Relaxation delay: 1-5 seconds
    - Number of scans: 8-16
- Data Acquisition (¹³C NMR):
  - Acquire the <sup>13</sup>C NMR spectrum. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required. Typical parameters include:
    - Pulse angle: 30-45 degrees
    - Acquisition time: 1-2 seconds
    - Relaxation delay: 2-5 seconds

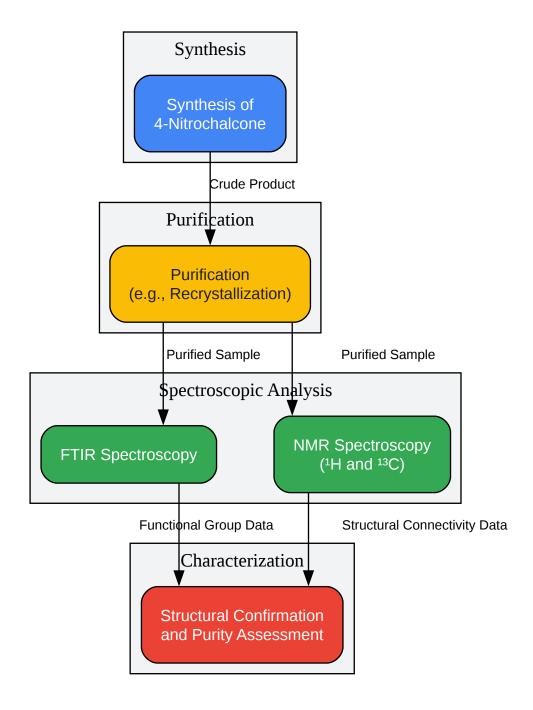


- Number of scans: 1024 or more
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
  - Phase and baseline corrections are applied.
  - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

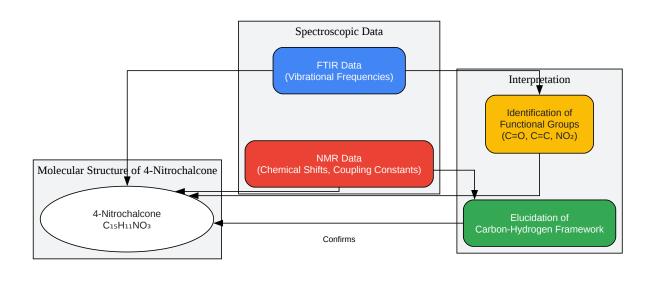
## **Visualizations**

The following diagrams illustrate the experimental workflow and the structural analysis of **4-Nitrochalcone**.









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